![molecular formula C16H14O3 B039959 5-Methoxyflavanone CAS No. 123931-32-8](/img/structure/B39959.png)
5-Methoxyflavanone
Overview
Description
5-Methoxyflavanone is a compound with the molecular formula C16H14O3 . It is a metabolite of 5-Methoxyflavone when fermented with Beauveria bassiana .
Synthesis Analysis
The synthesis of flavanone derivatives, including 5-Methoxyflavanone, often involves the cyclization of 2’-hydroxychalcone derivatives, which are obtained by Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of 5-Methoxyflavanone includes a 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI representation of the molecule isInChI=1S/C16H14O3/c1-18-13-8-5-9-14-16 (13)12 (17)10-15 (19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
. Physical And Chemical Properties Analysis
5-Methoxyflavanone has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has a topological polar surface area of 35.5 Ų .Scientific Research Applications
Anti-cancer Properties : 5-Methoxyflavanone has been found to induce cell cycle arrest, apoptosis, and autophagy in HCT116 human colon cancer cells. It mediates its anti-tumor activity through a caspase-2 cascade and employs an ATM/Chk2/p53/p21 checkpoint pathway (Shin, Hyun, Yu, Lim, & Lee, 2011).
Antioxidant and Anti-inflammatory Effects : A study demonstrated the effective inhibition of lipid peroxidation, cytotoxicity, and free radical scavenging by a flavanone derivative of 5-Methoxyflavanone. This suggests its potential use as an antioxidant and anti-inflammatory agent (Morales, Paredes, Sierra, & Loyola, 2009). Another study corroborates this, highlighting its suppressive activity on nitric oxide production and its potential as an anti-inflammatory agent (Lee, 2015).
Gastroprotection : 5-Methoxyflavanone has shown gastroprotective properties against damage induced by nonsteroidal anti-inflammatory drugs. It increases gastric vascular perfusion and reduces leukocyte adherence to mesenteric venules (Blank, Ems, O'Brien, Weisshaar, Ares, Abel, McCafferty, & Wallace, 1997).
Antidepressant Activity : Isosakuranetin-5-O-rutinoside, a flavanone related to 5-Methoxyflavanone, isolated from Salvia elegans Vahl leaves, has shown antidepressant activity in mice (González-Cortázar, Maldonado-Abarca, Jiménez-Ferrer, Marquina, Ventura-Zapata, Zamilpa, Tortoriello, & Herrera-Ruiz, 2013).
Other Potential Uses : Additional studies have identified various other applications, such as moderate antibacterial activity, potential use in treating respiratory tract ailments, and altering the secondary structure of human serum albumin, indicative of a broad range of therapeutic and biological activities.
properties
IUPAC Name |
5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFUILNISGLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924643 | |
Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyflavanone | |
CAS RN |
123931-32-8 | |
Record name | 5-Methoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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